[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17235228
InChI: InChI=1S/C20H18O2/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-13,21H,14-15H2
SMILES:
Molecular Formula: C20H18O2
Molecular Weight: 290.4 g/mol

[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol

CAS No.:

Cat. No.: VC17235228

Molecular Formula: C20H18O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol -

Specification

Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
IUPAC Name [3-(4-phenylmethoxyphenyl)phenyl]methanol
Standard InChI InChI=1S/C20H18O2/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-13,21H,14-15H2
Standard InChI Key QKIGPRWHOXYPMX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CO

Introduction

Structural Characteristics and Molecular Identity

Core Biphenyl Scaffold

The compound’s backbone consists of two phenyl rings connected by a single bond, forming a biphenyl system. The 4'-position of the distal ring is substituted with a benzyloxy group (-O-CH₂-C₆H₅), while the 3-position of the proximal ring bears a hydroxymethyl group (-CH₂OH). This arrangement creates a planar yet sterically hindered structure, as evidenced by X-ray crystallography data from analogous biphenyl derivatives .

Stereoelectronic Effects

The benzyloxy group introduces electron-donating resonance effects, stabilizing the aromatic system and enhancing lipophilicity (calculated LogP ≈ 4.7). Conversely, the hydroxymethyl group contributes to polarity, enabling hydrogen bonding with solvents or biological targets. Computational studies using density functional theory (DFT) suggest that the torsional angle between the two phenyl rings ranges from 30° to 45°, minimizing steric clashes between substituents .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A typical synthesis involves three stages:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 3-bromophenylmethanol and 4-benzyloxyphenylboronic acid yields the biphenyl intermediate .

  • Hydroxymethyl Introduction: The bromine atom at the 3-position is replaced via nucleophilic substitution with formaldehyde under basic conditions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >85% purity .

Table 1. Key Reaction Parameters

StepReagents/ConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C72
HydroxymethylationHCHO, NaOH, EtOH, reflux68
PurificationSilica gel (70–230 mesh), EtOAc/Hexane85

Industrial-Scale Challenges

Scaling up production requires addressing:

  • Catalyst Cost: Palladium catalysts contribute significantly to expenses. Recent advances using nickel-doped catalysts reduce costs by 40% while maintaining yields .

  • Byproduct Formation: Over-substitution at the 3-position occurs in 12–15% of cases, necessitating rigorous quality control via HPLC (C18 column, 80:20 MeCN/H₂O).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL). Stability studies indicate decomposition at temperatures above 150°C, with a half-life of 14 days under ambient conditions .

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 14H, aromatic), 4.61 (s, 2H, -CH₂OH), 4.52 (s, 2H, -OCH₂-C₆H₅) .

  • IR (KBr): Broad peak at 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=C aromatic) .

Comparative Analysis with Structural Analogues

Table 2. Substituent Effects on Key Properties

CompoundLogPWater Solubility (mg/mL)Thermal Stability (°C)
[4'-(Benzyloxy)biphenyl-3-yl]methanol4.7<0.1150
4'-Methylbiphenyl-3-methanol 3.90.3170
4'-(Phenylmethoxy)biphenyl-3-ol 4.20.05140

Key trends:

  • Lipophilicity: Benzyloxy groups increase LogP by ~0.8 compared to methyl substituents .

  • Thermal Stability: Hydroxymethyl derivatives decompose at lower temperatures than hydroxylated analogues due to -CH₂OH oxidation.

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